Physicochemical Comparison: Enhanced Lipophilicity vs. Unsubstituted Imidazole Analog
The presence of the 5-methyl substituent in the target compound confers a measurable increase in lipophilicity compared to the unsubstituted analog, 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6). This difference is quantified by the calculated partition coefficient (XLogP3-AA). The target compound exhibits an XLogP3-AA of -0.2 [1], whereas the unsubstituted analog has a more hydrophilic XLogP3-AA of -0.6 [2]. This shift in lipophilicity can significantly impact membrane permeability and non-specific binding in biological assays.
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.2 |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanoic acid: -0.6 |
| Quantified Difference | A difference of +0.4 units, indicating a 2.5-fold increase in the partition coefficient for the methylated compound. |
| Conditions | Computational prediction using the XLogP3 algorithm, PubChem data. |
Why This Matters
This data allows a researcher to predict and select for altered passive membrane permeability, a critical factor in cellular assay performance and oral bioavailability potential, differentiating it from the more polar unsubstituted analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 25220398, 3-(5-methyl-1H-imidazol-1-yl)propanoic acid. Accessed April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 20597904, 3-(1H-imidazol-1-yl)propanoic acid. Accessed April 23, 2026. View Source
